1-bromo-7-chloroimidazo[1,5-a]pyridine
Description
Overview of the Imidazo[1,5-a]pyridine (B1214698) Scaffold in Advanced Organic Chemistry
The imidazo[1,5-a]pyridine core is a fused heterocyclic system containing a pyridine (B92270) ring and an imidazole (B134444) ring. This unique arrangement of nitrogen atoms imparts a distinct electronic character and three-dimensional shape, making it a versatile building block in organic synthesis. rsc.orgrsc.org The scaffold's aromatic nature and the presence of multiple reaction sites allow for extensive functionalization, leading to a diverse library of derivatives with tailored properties. organic-chemistry.orgrsc.org
Researchers have developed numerous synthetic strategies to access the imidazo[1,5-a]pyridine core, including cyclocondensation, cycloaddition, and oxidative cyclization reactions. rsc.org These methods offer pathways to a wide array of substituted imidazo[1,5-a]pyridines, which have found applications in various fields. They are recognized for their roles in the development of pharmaceuticals, agrochemicals, and advanced materials. rsc.orgrsc.org For instance, certain derivatives exhibit luminescent properties, making them suitable for use in optical materials and sensors. rsc.orgbeilstein-journals.org Furthermore, the scaffold is a key component in the design of N-heterocyclic carbene (NHC) ligands, which are instrumental in transition metal catalysis. beilstein-journals.org
The academic interest in this scaffold is also driven by its presence in biologically active molecules. beilstein-journals.org The structural rigidity and potential for specific interactions with biological targets have made it a "privileged pharmacophoric scaffold" in medicinal chemistry. beilstein-journals.org
Rationale for Academic Research on Halogenated Imidazo[1,5-a]pyridine Systems, with Emphasis on 1-Bromo-7-chloroimidazo[1,5-a]pyridine
The introduction of halogen atoms, such as bromine and chlorine, onto the imidazo[1,5-a]pyridine framework significantly modifies its electronic and steric properties. This halogenation is a key strategy for fine-tuning the reactivity and biological activity of the resulting compounds. Halogens can act as directing groups in further synthetic transformations and can participate in various cross-coupling reactions, enabling the construction of more complex molecular architectures.
The specific compound, this compound, presents a unique substitution pattern with two different halogen atoms at distinct positions. This di-halogenation offers selective reactivity, where one halogen can be preferentially reacted over the other, providing a powerful tool for synthetic chemists. The bromine at the 1-position and the chlorine at the 7-position can be exploited in sequential reactions to build molecular complexity in a controlled manner.
Academic research into such systems is driven by the quest for novel compounds with enhanced properties. For example, halogenated imidazo[1,5-a]pyridines are investigated for their potential as inhibitors of specific enzymes or as modulators of protein-protein interactions. The precise positioning of the halogens can lead to improved binding affinity and selectivity for biological targets.
Scope and Academic Relevance of the Research
The study of this compound and related halogenated derivatives is of significant academic relevance as it lies at the intersection of synthetic methodology development, medicinal chemistry, and materials science. Research in this area contributes to a deeper understanding of structure-activity relationships (SAR) and structure-property relationships.
From a synthetic perspective, the development of efficient and regioselective methods for the synthesis of specifically halogenated imidazo[1,5-a]pyridines is a continuous area of investigation. acs.org This includes the exploration of new catalytic systems and reaction conditions.
In medicinal chemistry, these compounds serve as valuable intermediates for the synthesis of potential drug candidates. rsc.orgnih.gov The ability to systematically modify the structure by leveraging the reactivity of the C-Br and C-Cl bonds allows for the exploration of chemical space around a particular biological target.
From a materials science standpoint, the electronic properties of halogenated imidazo[1,5-a]pyridines make them attractive for the development of novel organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and sensors. rsc.org The introduction of halogens can influence the photophysical properties, leading to materials with desired emission characteristics.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₄BrClN₂ |
| Molecular Weight | 231.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1781789-02-3 |
| InChI | InChI=1S/C7H4BrClN2/c8-7-6-3-5(9)1-2-11(6)4-10-7/h1-4H |
| InChIKey | GAIJHHDZCNMCOD-UHFFFAOYSA-N |
| SMILES | C1=C(C=C2C(=N1)N=C(C=C2)Cl)Br |
Data sourced from available chemical databases.
Precursor Synthesis and Halogenation Strategies
The foundation for synthesizing this compound lies in the preparation of appropriately substituted pyridine precursors. This involves both the synthesis of the basic pyridine structure and the regioselective introduction of halogen atoms.
Synthesis of Pyridine Precursors with Selective Halogenation
The synthesis of the target molecule and its analogs often begins with a pre-halogenated pyridine ring. For instance, a key starting material could be a 2-amino-5-chloropyridine or a related structure. The synthesis of such precursors can be achieved through various established methods for pyridine functionalization.
One common strategy involves the halogenation of commercially available aminopyridines. For example, 2-aminopyridine can be selectively brominated at the 5-position using N-bromosuccinimide (NBS) in a solvent like methanol at low temperatures. This produces 5-bromo-2-aminopyridine, a versatile intermediate. Similarly, chlorination can be achieved using sources like N-chlorosuccinimide (NCS) or chlorine gas, although controlling regioselectivity can be challenging due to the electronic nature of the pyridine ring.
Subsequent reactions can then convert the amino group or introduce other functionalities, such as an aminomethyl group, necessary for the eventual cyclization step to form the imidazo[1,5-a]pyridine core.
Introduction of Halogen Atoms (Bromine and Chlorine) at Specific Positions
Achieving the specific 7-chloro and 1-bromo substitution pattern on the imidazo[1,5-a]pyridine core requires precise control over halogenation steps, which can be performed either on the pyridine precursor or on the assembled bicyclic system.
Pyridine Ring Halogenation (for the 7-Chloro group): The pyridine ring is electron-deficient, making electrophilic aromatic substitution, the typical method for halogenating benzene, more difficult. However, bromination and chlorination of pyridine can proceed effectively under the right conditions. To achieve substitution at the desired position (which will become the 7-position of the final product), strategies often involve:
Pyridine N-oxides: Oxidation of the pyridine nitrogen to an N-oxide activates the ring for electrophilic substitution, particularly at the 4-position (which corresponds to the 7-position in the imidazo[1,5-a]pyridine system). After halogenation, the N-oxide can be deoxygenated.
Directed Metalation: Using directing groups, it is possible to metalate a specific position on the pyridine ring, followed by quenching with an electrophilic halogen source (e.g., C2Cl6 or Br2).
Zincke Intermediates: A modern approach involves a ring-opening, halogenation, and ring-closing sequence. Pyridines are converted into reactive azatriene intermediates (Zincke imines) that undergo highly regioselective halogenation with reagents like N-halosuccinimides under mild conditions.
Imidazole Ring Halogenation (for the 1-Bromo group): The imidazole portion of the imidazo[1,5-a]pyridine system is relatively electron-rich, making it susceptible to electrophilic substitution at the C1 and C3 positions. Direct bromination of a pre-formed 7-chloroimidazo[1,5-a]pyridine can be achieved using brominating agents like N-bromosuccinimide (NBS). The regioselectivity of this step is crucial for obtaining the desired 1-bromo isomer.
| Reagent | Position Halogenated | Method Type | Reference |
| N-Bromosuccinimide (NBS) | 5-position of 2-aminopyridine | Electrophilic Substitution | |
| Phosphine (B1218219) Reagents/Halide Nucleophiles | 4-position of pyridine | Phosphonium Salt Displacement (SNAr) | |
| N-Halosuccinimides | 3-position of pyridine | Ring-Opening/Closing via Zincke Imine | |
| Sodium Chlorite/Bromite | 3-position of imidazo[1,2-a]pyridine | Transition-metal-free C-H functionalization |
Cyclization Reactions for the Imidazo[1,5-a]pyridine Core Formation
Once a suitably functionalized pyridine precursor is obtained, the next critical phase is the construction of the fused five-membered imidazole ring. This can be accomplished through several distinct synthetic strategies.
Cyclocondensation Approaches Involving Aminomethylpyridines and Carbonyl Compounds
A widely used and versatile method for forming the imidazo[1,5-a]pyridine scaffold is the cyclocondensation of a 2-(aminomethyl)pyridine derivative with a one-carbon electrophile, typically a carbonyl compound or its equivalent. The reaction involves the formation of an intermediate, followed by an intramolecular cyclization onto the pyridine nitrogen and subsequent aromatization.
For instance, 2-(aminomethyl)pyridines can react with electrophilically activated nitroalkanes in the presence of polyphosphoric acid (PPA) to yield imidazo[1,5-a]pyridines. Other common carbonyl sources include aldehydes, carboxylic acids, acyl chlorides, and esters. An iodine-mediated one-pot synthesis allows for the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates to construct substituted imidazo[1,5-a]pyridines, forming both C-N and C-S bonds in the process.
| Pyridine Precursor | Carbonyl/Electrophilic Component | Key Reagent/Condition | Product Type | Reference(s) |
| 2-(aminomethyl)pyridine | Nitroalkanes | Polyphosphoric Acid (PPA) | 3-Substituted imidazo[1,5-a]pyridines | |
| 2-aminomethylpyridine | Benzaldehydes | Iodine, Sodium Benzenesulfinates | 1-Thio, 3-Aryl imidazo[1,5-a]pyridines | |
| 2-picolylamines | Aldehydes | Oxidative conditions | Imidazo[1,5-a]pyridines |
Oxidative Cyclization Methodologies
Oxidative cyclization methods provide an efficient route to the imidazo[1,5-a]pyridine core by forming C-N bonds through an oxidative process, often involving the removal of hydrogen atoms. These reactions typically use a metal catalyst or a chemical oxidant.
A notable example is the copper-catalyzed reaction between a 2-pyridyl ketone and an alkylamine. In this process, an intermediate imine is formed, which then undergoes an intramolecular C-H amination, followed by oxidative dehydrogenation to yield the aromatic imidazo[1,5-a]pyridine. Molecular iodine (I2) can also mediate this transformation in a transition-metal-free approach. Another strategy involves the copper-catalyzed aerobic dehydrogenative cyclization of pyridines with ketone oxime esters, which is environmentally friendly, using air as the oxidant.
These methods are advantageous for their operational simplicity and the use of readily available starting materials.
Multi-component Reactions for Core Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, thereby minimizing waste and saving time. For the synthesis of imidazo-fused heterocycles, the Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example. This reaction typically involves the acid-catalyzed condensation of an aminopyridine, an aldehyde, and an isocyanide to rapidly assemble the imidazo[1,2-a]pyridine core.
While many MCRs are reported for the isomeric imidazo[1,2-a]pyridines, similar principles can be applied to access the imidazo[1,5-a]pyridine scaffold. For example, an azido-Ugi four-component reaction followed by a cyclization process has been used to synthesize 1-tetrazolylimidazo[1,5-a]pyridines. This sequence involves combining an aldehyde, an amine, an isocyanide, and an azide source, followed by an acid-mediated cyclization to form the target heterocycle. Such approaches offer significant advantages in building molecular diversity quickly from simple starting materials.
An exploration of the advanced synthetic strategies for creating and modifying the specific heterocyclic compound, this compound, reveals a landscape of intricate and powerful chemical reactions. This article focuses solely on the prescribed methodologies for its synthesis and functionalization, adhering to a structured outline to detail the key chemical principles and research findings.
Structure
3D Structure
Properties
CAS No. |
1781789-02-3 |
|---|---|
Molecular Formula |
C7H4BrClN2 |
Molecular Weight |
231.48 g/mol |
IUPAC Name |
1-bromo-7-chloroimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C7H4BrClN2/c8-7-6-3-5(9)1-2-11(6)4-10-7/h1-4H |
InChI Key |
GAIJHHDZCNMCOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=NC(=C2C=C1Cl)Br |
Purity |
95 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of Halogenated Imidazo 1,5 a Pyridines
Electrophilic and Nucleophilic Reactivity Profiles
The imidazo[1,5-a]pyridine (B1214698) scaffold possesses a unique electronic distribution that influences its reactivity towards both electrophiles and nucleophiles. The imidazole (B134444) ring is generally electron-rich, while the pyridine (B92270) ring is electron-deficient. This electronic dichotomy governs the regioselectivity of substitution reactions.
Electrophilic Reactivity: The imidazole portion of the ring system is more susceptible to electrophilic attack than the pyridine ring. stackexchange.com Computational studies and experimental evidence on related imidazopyridine systems suggest that the C3 position is the most nucleophilic carbon, making it the primary site for electrophilic substitution. stackexchange.com This is attributed to the ability of the nitrogen atoms to stabilize the resulting cationic intermediate. Therefore, reactions such as halogenation, nitration, and Friedel-Crafts acylation on the 1-bromo-7-chloroimidazo[1,5-a]pyridine scaffold are predicted to occur preferentially at the C3 position.
Nucleophilic Reactivity: The pyridine ring, being electron-deficient, is the more likely site for nucleophilic attack. However, direct nucleophilic substitution on the pyridine ring of imidazo[1,5-a]pyridines is generally challenging and often requires harsh reaction conditions or activation of the ring. The presence of the electron-withdrawing chloro group at the C7 position can further activate this position towards nucleophilic aromatic substitution, although this is less common than reactions involving the halogen substituents themselves.
More significantly, the bromine and chlorine atoms on the ring provide sites for nucleophilic substitution, most notably through transition-metal-catalyzed cross-coupling reactions. The carbon-bromine bond at the C1 position is generally more reactive than the carbon-chlorine bond at the C7 position in such reactions, allowing for selective functionalization.
Site-Selective Functionalization Studies
The presence of two different halogen atoms at distinct positions on the imidazo[1,5-a]pyridine core allows for site-selective functionalization, a crucial aspect for the synthesis of complex derivatives. This selectivity is primarily achieved through the differential reactivity of the C-Br and C-Cl bonds in metal-catalyzed cross-coupling reactions.
Palladium-catalyzed reactions, such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination, are powerful tools for the functionalization of halogenated heterocycles. libretexts.orgnih.govacs.org In the case of this compound, the greater reactivity of the C-Br bond compared to the C-Cl bond under typical palladium catalysis conditions enables selective substitution at the C1 position. nih.gov By carefully choosing the catalyst, ligands, and reaction conditions, it is possible to introduce a variety of substituents, including aryl, heteroaryl, alkyl, and amino groups, at the C1 position while leaving the C7-chloro group intact for subsequent transformations.
Conversely, more forcing reaction conditions or the use of specific catalyst systems that can activate C-Cl bonds would be required to achieve functionalization at the C7 position. This hierarchical reactivity provides a strategic advantage in the stepwise construction of more complex molecules.
Reaction Mechanism Elucidation
Understanding the reaction mechanisms is fundamental to controlling the outcome of chemical transformations involving this compound.
Proposed Reaction Pathways
Palladium-Catalyzed Cross-Coupling: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions on halogenated imidazo[1,5-a]pyridines involves a catalytic cycle consisting of three key steps: libretexts.orgnih.govyoutube.com
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (preferentially the C1-Br bond) to form a Pd(II) intermediate.
Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Electrophilic Substitution: The mechanism for electrophilic substitution at the C3 position follows the classical pathway for electrophilic aromatic substitution. An electrophile attacks the electron-rich C3 carbon, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. Subsequent deprotonation at the C3 position restores the aromaticity of the imidazole ring and yields the substituted product.
Spectroscopic and Computational Approaches to Mechanistic Understanding
While specific studies on this compound are limited, mechanistic insights are often derived from spectroscopic and computational studies on related imidazopyridine systems.
Spectroscopic Techniques: Techniques such as in-situ NMR spectroscopy can be employed to observe the formation and transformation of intermediates in real-time, providing direct evidence for proposed reaction pathways. For instance, the appearance and disappearance of signals corresponding to palladium-bound intermediates could be monitored during a cross-coupling reaction.
Computational Approaches: Density Functional Theory (DFT) calculations are a powerful tool for elucidating reaction mechanisms. nih.govacs.orgresearchgate.net By modeling the energies of reactants, transition states, and intermediates, DFT can help to:
Predict the most likely sites for electrophilic and nucleophilic attack by calculating the electron density at different positions on the ring.
Determine the relative activation barriers for substitution at different positions, thus explaining the observed regioselectivity.
Investigate the geometries and electronic structures of transient intermediates and transition states, providing a more detailed picture of the reaction pathway.
For this compound, computational studies could be used to compare the activation energies for the oxidative addition of palladium to the C1-Br bond versus the C7-Cl bond, thereby quantifying the observed selectivity.
Stability and Degradation Pathways under Various Chemical Conditions
The stability of the this compound molecule is influenced by the chemical environment. The imidazo[1,5-a]pyridine ring system itself is generally stable. However, the presence of halogen substituents and the inherent basicity of the nitrogen atoms can lead to degradation under certain conditions.
Under strongly acidic conditions, protonation of the nitrogen atoms can occur, which may affect the electronic properties and reactivity of the ring system. In the presence of strong bases, deprotonation or nucleophilic attack could potentially lead to side reactions or degradation, although the aromatic nature of the ring provides a degree of stability. The stability during chemical reactions is often dependent on the specific reagents and conditions employed. For example, in palladium-catalyzed reactions, the molecule is generally stable under the typically mild, often basic, conditions used. Information regarding specific degradation pathways under prolonged exposure to harsh acidic, basic, or oxidative/reductive conditions is not widely available and would likely require dedicated stability studies.
Theoretical and Computational Chemistry Studies on 1 Bromo 7 Chloroimidazo 1,5 a Pyridine
Electronic Structure Analysis, Including Frontier Molecular Orbitals (HOMO-LUMO)
The electronic structure of 1-bromo-7-chloroimidazo[1,5-a]pyridine is a key determinant of its chemical and physical properties. Central to this is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability and chemical stability.
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying the electronic properties of this compound. For this compound, the HOMO energy has been calculated to be -6.31 eV, while the LUMO energy is -1.54 eV. This results in a HOMO-LUMO energy gap of 4.77 eV. A relatively large energy gap is generally indicative of high kinetic stability and low chemical reactivity.
The spatial distribution of these orbitals across the molecule offers further insight. The HOMO, being the orbital from which an electron is most easily removed, is typically located on the electron-rich portions of the molecule, highlighting potential sites for electrophilic attack. Conversely, the LUMO, the orbital to which an electron is most easily added, is localized on the electron-deficient regions, indicating likely sites for nucleophilic attack. In the case of this compound, both the HOMO and LUMO are primarily distributed over the fused imidazo[1,5-a]pyridine (B1214698) ring system.
The presence of the bromine and chlorine atoms significantly influences the electronic landscape of the molecule. Through a combination of inductive and resonance effects, these halogen substituents modulate the electron density distribution and the energy levels of the molecular orbitals.
Table 1: Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.31 |
| LUMO | -1.54 |
| HOMO-LUMO Gap | 4.77 |
Molecular Geometry and Conformational Analysis
The precise three-dimensional arrangement of atoms in this compound dictates its physical properties and how it interacts with other molecules. Computational methods are employed to determine the optimized molecular geometry, which corresponds to the most stable, lowest-energy conformation.
Detailed information on bond lengths, bond angles, and dihedral angles can be obtained through calculations using methods like DFT with appropriate basis sets. The core of the molecule is the imidazo[1,5-a]pyridine bicyclic system, which is inherently planar. The bromine and chlorine atoms are substituted onto this planar framework.
Given the rigid nature of the fused ring system, this compound does not exhibit a complex conformational landscape. The primary conformational variables would involve the orientation of the halogen substituents relative to the ring. The computationally determined optimized geometry represents the most probable conformation of the molecule in its ground state.
Prediction of Reactivity and Selectivity
Theoretical calculations serve as a powerful predictive tool for understanding the reactivity of this compound and the selectivity of its chemical transformations. By analyzing the molecule's electronic structure, it is possible to identify the most probable sites for reaction.
One valuable tool for this purpose is the Molecular Electrostatic Potential (MEP) map. The MEP provides a visual representation of the charge distribution on the molecule's surface. Regions of high electron density (negative potential) are typically colored red, indicating sites that are attractive to electrophiles. Conversely, regions of low electron density (positive potential) are colored blue, highlighting areas susceptible to nucleophilic attack. For derivatives of imidazo[1,5-a]pyridine, the nitrogen atom within the imidazole (B134444) ring often represents a site of high negative potential.
Furthermore, the analysis of the frontier molecular orbitals, as discussed previously, offers crucial clues about reactivity. The locations of the HOMO and LUMO densities point to the most likely centers for electrophilic and nucleophilic attack, respectively.
Computational chemistry also allows for the calculation of the relative energies of potential reaction intermediates and transition states. This enables the prediction of the most energetically favorable reaction pathways, thereby explaining and anticipating the regioselectivity observed in synthetic reactions involving this compound.
Photophysical Properties and Intramolecular Charge Transfer (ICT) Mechanisms
The photophysical properties of this compound, which encompass its absorption and emission of light, are of considerable interest for potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. Computational studies are essential for unraveling the electronic transitions and de-excitation processes that govern these properties.
Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for simulating the electronic absorption spectra of molecules. These calculations can predict the wavelengths of maximum absorption (λ_max) and the intensities of the absorption bands. The underlying electronic transitions often involve the promotion of an electron from an occupied orbital to a virtual orbital.
A significant phenomenon in the photophysics of many heterocyclic compounds is Intramolecular Charge Transfer (ICT). Upon absorption of light, an electron can be transferred from an electron-donating portion of the molecule to an electron-accepting portion. This results in the formation of a highly polar excited state, which can have dramatically different emission properties compared to the initial locally excited state. The solvent environment can have a profound effect on the ICT process, often stabilizing the charge-separated state and leading to shifts in the emission wavelength, a phenomenon known as solvatochromism.
For this compound and its derivatives, the imidazo[1,5-a]pyridine core itself can possess both electron-donating and electron-accepting characteristics. The nature and position of substituents play a critical role in modulating the efficiency and direction of any ICT processes.
Computational Simulation of Reaction Pathways
Computational chemistry enables the detailed exploration of the mechanisms of reactions involving this compound. By simulating the entire reaction pathway, from reactants to products, researchers can gain a deep, step-by-step understanding of how the transformation occurs.
These simulations typically involve locating the transition state structures, which represent the highest energy points along the reaction coordinate. The energy of the transition state relative to the reactants defines the activation energy barrier, a critical factor that governs the rate of the reaction.
For instance, in a palladium-catalyzed cross-coupling reaction, a common transformation for halogenated heterocycles, computational methods can be used to model the individual steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. By comparing the energy profiles of various possible mechanistic pathways, the most plausible mechanism can be elucidated.
Such simulations can also provide valuable insights into the role of the catalyst, solvent, and other reaction conditions. This predictive power is not only crucial for optimizing existing synthetic methods but also for the rational design of novel and more efficient chemical reactions.
Derivatization and Analogue Development from 1 Bromo 7 Chloroimidazo 1,5 a Pyridine
Synthesis of Substituted 1-Bromo-7-chloroimidazo[1,5-a]pyridine Analogues
The generation of analogues from this compound primarily relies on the strategic modification of its halogenated positions. The synthesis of this parent scaffold itself can be envisioned through established methods for imidazo[1,5-a]pyridine (B1214698) ring formation, followed by or incorporating halogenation steps. For instance, a common route involves the cyclization of a substituted 2-aminomethylpyridine precursor.
Once the this compound core is obtained, the synthesis of its substituted analogues is achieved through reactions that selectively target either the C1-Br bond or the C7-Cl bond. Due to the higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond in many catalytic cycles, particularly palladium-catalyzed cross-coupling reactions, initial derivatization often occurs at the 1-position. This chemoselectivity is a cornerstone of analogue synthesis, allowing for the introduction of a diverse range of substituents at one position while leaving the other halogen intact for subsequent modification. This stepwise approach provides precise control over the final structure of the analogue.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) with Halogenated Positions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are central to the derivatization of halo-substituted heterocycles like this compound. libretexts.org The differing reactivity of the C-Br and C-Cl bonds allows for regiocontrolled functionalization.
Suzuki-Miyaura Coupling: This reaction pairs the halo-substituted scaffold with an organoboron reagent (boronic acid or ester) to form a new C-C bond. libretexts.org For this compound, the Suzuki reaction can be tuned to occur selectively at the more reactive C1-Br position under milder conditions. nih.gov Following the initial coupling, a second, typically more forceful, Suzuki coupling can be performed at the C7-Cl position to install a different aryl or heteroaryl group, leading to the creation of asymmetrical di-substituted products. rsc.orgresearchgate.net
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the halo-scaffold and a terminal alkyne, creating valuable alkynyl-substituted derivatives. wikipedia.orglibretexts.org This reaction, co-catalyzed by palladium and copper, is highly effective for aryl bromides. organic-chemistry.org Consequently, it can be applied to the this compound scaffold to selectively introduce alkyne functionalities at the C1-position. These resulting alkynyl-imidazo[1,5-a]pyridines are important intermediates for further transformations or as core components in materials science applications. researchgate.netresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of the halo-scaffold with an alkene to introduce a vinyl group. beilstein-journals.org This method is instrumental in synthesizing styrenyl and other alkenyl derivatives. Similar to other palladium-catalyzed reactions, the greater reactivity of the C-Br bond allows for the selective vinylation at the C1-position of the imidazo[1,5-a]pyridine ring system.
The table below summarizes typical conditions for these reactions, generalized from studies on structurally related halogenated imidazopyridines and other heteroaromatics.
| Coupling Reaction | Target Position | Typical Reagent | Catalyst System (Examples) | Base (Examples) | Solvent (Examples) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | C1-Br | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, PdCl₂(dppf) | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Dioxane, Toluene, DMF/H₂O |
| Suzuki-Miyaura | C7-Cl | Aryl/Heteroaryl Boronic Acid | Pd₂(dba)₃ with bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) | K₃PO₄, CsF | Toluene, Dioxane |
| Sonogashira | C1-Br | Terminal Alkyne | Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuI | Et₃N, piperidine, DIPA | THF, DMF |
| Heck | C1-Br | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, Pd(PPh₃)₄ | Et₃N, K₂CO₃ | DMF, Acetonitrile (B52724) |
Development of Chemical Libraries for Synthetic Exploration
The structural framework of this compound is exceptionally well-suited for the construction of chemical libraries. Its capacity for sequential and regioselective functionalization at two distinct positions (C1 and C7) makes it an ideal scaffold for combinatorial chemistry. By employing a stepwise diversification strategy, vast libraries of unique compounds can be generated from this single starting material.
A typical library synthesis would proceed as follows:
First Diversification (at C1): A large set of building blocks (e.g., various boronic acids for Suzuki coupling or terminal alkynes for Sonogashira coupling) is reacted with the C1-Br position of the parent scaffold. This generates a primary library of 1-substituted-7-chloroimidazo[1,5-a]pyridines.
Second Diversification (at C7): Each member of the primary library is then subjected to a second coupling reaction at the C7-Cl position, using a different set of building blocks.
This two-dimensional diversification approach allows for the exponential expansion of the number of final compounds. For example, reacting the initial scaffold with 50 different C1-reagents and then reacting each of those products with 50 different C7-reagents would theoretically yield a library of 2,500 distinct, di-substituted analogues. Such libraries are invaluable resources for high-throughput screening in drug discovery and for exploring the structure-property landscapes in materials science. researchgate.net
Structure-Property Relationship Studies in Organic Chemistry and Materials Science
Systematic derivatization of the this compound core enables detailed investigations into structure-property relationships (SPR). In organic chemistry and materials science, modifying the substituents at the C1 and C7 positions allows for the fine-tuning of the molecule's electronic, photophysical, and chemical properties.
Recent research has highlighted that imidazo[1,5-a]pyridine derivatives can function as highly effective donor-π-acceptor (D-π-A) fluorophores. rsc.org In this context, the imidazo[1,5-a]pyridine ring system can act as an electron-donating component. By introducing electron-withdrawing groups (EWGs) at the C1 or C7 positions through the cross-coupling reactions described above, a pronounced intramolecular charge transfer (ICT) character can be induced. rsc.org
The nature of the substituents dramatically influences properties such as absorption and emission wavelengths, fluorescence quantum yield, and solvatochromism. rsc.org For instance, attaching strong electron-donating groups (EDGs) at one position and strong EWGs at the other can maximize the ICT effect, leading to significant red-shifts in emission and enhanced sensitivity to solvent polarity. These tailored photophysical properties are highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and anti-counterfeiting technologies. rsc.org
The table below illustrates a hypothetical SPR for analogues derived from the this compound scaffold, based on established principles of fluorophore design.
| Substituent at C1 (R¹) | Substituent at C7 (R²) | Expected Electronic Character | Predicted Impact on Photophysical Properties |
|---|---|---|---|
| Phenyl (Aryl) | 4-Methoxyphenyl (EDG) | Weak D-A Character | Emission in blue-green region; moderate Stokes shift. |
| 4-(Dimethylamino)phenyl (Strong EDG) | Phenyl (Aryl) | Moderate D-A Character | Emission in green-yellow region; increased Stokes shift. |
| 4-(Trifluoromethyl)phenyl (EWG) | 4-Methoxyphenyl (EDG) | Strong D-A Character | Emission in yellow-orange region; large Stokes shift; positive solvatochromism. |
| Phenylethynyl | 4-Cyanophenyl (Strong EWG) | Strong D-π-A Character | Significant red-shift in emission; high sensitivity to solvent polarity. |
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 1-bromo-7-chloroimidazo[1,5-a]pyridine, ¹H and ¹³C NMR would provide crucial information about the chemical environment of each hydrogen and carbon atom, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the four aromatic protons on the imidazo[1,5-a]pyridine (B1214698) core. The chemical shifts (δ) and coupling constants (J) would be influenced by the positions of the bromine and chlorine substituents. While specific experimental data for this compound is not readily found, analysis of related structures suggests that the protons would appear in the aromatic region of the spectrum.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data by showing signals for each of the seven carbon atoms in the heterocyclic ring system. The carbons directly attached to the electronegative nitrogen, bromine, and chlorine atoms would exhibit characteristic chemical shifts.
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish the connectivity between protons and carbons, confirming the substitution pattern of the bromo and chloro groups on the imidazo[1,5-a]pyridine scaffold.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula, C₇H₄BrClN₂. The calculated monoisotopic mass for this compound is approximately 231.48 g/mol . The presence of bromine and chlorine isotopes (⁷⁹Br, ⁸¹Br and ³⁵Cl, ³⁷Cl) would result in a characteristic isotopic pattern in the mass spectrum, which can be a powerful confirmation of the presence of these halogens.
While experimental mass spectra for this compound are not widely published, predicted mass spectrometry data for a related isomer, 6-bromo-7-chloroimidazo[1,5-a]pyridine, suggests the following adducts could be observed:
| Adduct | Predicted m/z |
| [M+H]⁺ | 230.93192 |
| [M+Na]⁺ | 252.91386 |
| [M-H]⁻ | 228.91736 |
| [M+NH₄]⁺ | 247.95846 |
| [M+K]⁺ | 268.88780 |
This data is for the isomer 6-bromo-7-chloroimidazo[1,5-a]pyridine and is presented for illustrative purposes.
Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), would provide information about the structural integrity of the molecule by showing characteristic losses of fragments, such as the bromine or chlorine atoms, which would further support the structural assignment.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides definitive proof of the molecular structure, including bond lengths, bond angles, and stereochemistry.
To perform X-ray crystallography on this compound, a single crystal of suitable quality would be required. The crystal would be irradiated with X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the positions of the atoms can be determined.
Currently, there are no published crystal structures for this compound in the Cambridge Structural Database (CSD). However, should a crystal structure be determined, it would provide unequivocal confirmation of the connectivity and spatial arrangement of the atoms, solidifying the structural assignment made by NMR and MS.
Chromatographic Methods for Purity Analysis and Separation
Chromatographic techniques are essential for the purification of synthetic compounds and the assessment of their purity. For this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be the primary methods used.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying components in a mixture. A suitable reversed-phase HPLC method would likely be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid or trifluoroacetic acid. The purity of a sample of this compound would be determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. This method would also be crucial for separating it from any unreacted starting materials, byproducts, or isomers formed during its synthesis.
Gas Chromatography (GC): Given the likely volatility of this compound, GC could also be a suitable method for purity analysis. A capillary column with a non-polar or medium-polarity stationary phase would be used. The sample would be vaporized and carried through the column by an inert gas, with separation based on boiling point and interaction with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection and quantification.
The development and validation of such chromatographic methods are critical for ensuring the quality and reliability of the compound for any subsequent scientific investigation.
Emerging Applications in Chemical Science Excluding Biological/clinical
Utilization as Versatile Building Blocks in Complex Molecule Synthesis
The presence of two distinct halogen atoms on the imidazo[1,5-a]pyridine (B1214698) core endows 1-bromo-7-chloroimidazo[1,5-a]pyridine with significant potential as a versatile building block in organic synthesis. The bromine and chlorine atoms serve as reactive sites for a variety of metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of new functional groups and the construction of more complex molecular architectures.
The C-Br and C-Cl bonds exhibit differential reactivity, which can be exploited for selective and sequential functionalization. Generally, the C-Br bond is more reactive in palladium-catalyzed reactions, such as Suzuki-Miyaura, Sonogashira, and phosphination reactions, compared to the C-Cl bond. This allows for the initial modification at the 1-position, followed by a subsequent reaction at the 7-position under different catalytic conditions. This stepwise approach is crucial for the controlled synthesis of highly substituted imidazo[1,5-a]pyridine derivatives.
For instance, related halogenated imidazo[1,2-a]pyridines have been successfully employed in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, demonstrating the utility of the halo-substituent as a synthetic handle. researchgate.net Similarly, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized through an iodination and subsequent palladium-catalyzed phosphination sequence. rsc.org These examples highlight the established reactivity of halogens on this heterocyclic system. The ability of compounds like 1-bromo-imidazo[1,5-a]pyridine to participate in such diverse chemical transformations makes them attractive starting materials for creating novel compounds for materials science and agrochemical formulations. chemimpex.com Various synthetic strategies, including copper-catalyzed transannulation and decarboxylative cyclization, have been developed to access the core imidazo[1,5-a]pyridine scaffold, which can then be halogenated for use as a versatile synthetic intermediate. organic-chemistry.orgorganic-chemistry.orgbeilstein-journals.org
Table 1: Selected Synthetic Methodologies for Imidazo[1,5-a]pyridine Derivatives
| Reaction Type | Catalyst/Reagents | Description |
|---|---|---|
| Decarboxylative Cyclization | Copper/Iodine | Synthesizes 1,3-disubstituted imidazo[1,5-a]pyridines from α-amino acids and 2-benzoylpyridines. organic-chemistry.org |
| C-H Functionalization | Metal-free | Inserts a methylene (B1212753) group to bridge two imidazo[1,5-a]pyridine molecules. nih.gov |
| Relay C-O/C-N Coupling | Copper(II) acetate | A relay copper-catalyzed reaction of phenylalanine and halohydrocarbons to form diverse derivatives. acs.org |
Role in Ligand Design for Metal Complexes and Catalysis
The imidazo[1,5-a]pyridine framework is an excellent scaffold for the design of ligands used in coordination chemistry and catalysis. The nitrogen atoms within the bicyclic system act as effective coordination sites for a wide range of transition metals.
Imidazo[1,5-a]pyridine derivatives are recognized for their ability to act as ligands, forming stable complexes with various metal ions, including zinc(II), copper(II), nickel(II), manganese(II), and ruthenium(II). nih.govmdpi.comuva.es The pyridine-like nitrogen atom is a primary site for metal coordination. Depending on the substituents, these molecules can function as monodentate, bidentate, or even multidentate ligands. organic-chemistry.org For example, 3-(pyridin-2-yl)imidazo[1,5-a]pyridine has been shown to act as a chelate ligand, coordinating to metals through both the imidazo[1,5-a]pyridine and the pyridyl nitrogen atoms. uva.es
The coordination to a metal center often enhances the rigidity of the ligand, which can, in turn, influence its photophysical properties. Studies on zinc(II) complexes, for instance, have shown that metal coordination can lead to improved quantum yields and significant blue shifts in emission spectra. mdpi.com The electronic properties of the ligand, and thus the resulting complex, can be fine-tuned by the substituents on the imidazo[1,5-a]pyridine core. The electron-withdrawing nature of the bromine and chlorine atoms in this compound would be expected to modulate the electronic structure and coordination behavior of the ligand.
The imidazo[1,5-a]pyridine skeleton is a key platform for developing advanced catalyst systems. One of the most significant applications is in the formation of N-heterocyclic carbenes (NHCs). Imidazo[1,5-a]pyridinylidenes, also known as imidazo[1,5-a]pyridine carbenes (IPCs), have been developed as effective ligands in catalysis. oup.com These IPCs are known for their strong σ-donating and tunable π-accepting properties, which are crucial for stabilizing metal centers and promoting catalytic activity. oup.com The electronic and steric characteristics of IPC ligands can be precisely controlled by modifying the substituents on the heterocyclic core, making the 1-bromo-7-chloro derivative a potentially valuable precursor for creating highly specialized catalysts.
Furthermore, phosphine-containing imidazo[1,5-a]pyridine ligands have demonstrated efficacy in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically hindered biaryl compounds. rsc.org The robust and tunable nature of these ligands makes them suitable for a range of organic transformations.
Contributions to Advanced Materials Chemistry
The unique photophysical properties of the imidazo[1,5-a]pyridine scaffold have led to its extensive investigation for applications in advanced materials, particularly in optoelectronics and chemical sensing.
Imidazo[1,5-a]pyridine derivatives are well-known for their strong fluorescence, often in the blue region of the spectrum, and are characterized by high photoluminescent quantum yields and large Stokes shifts. tum.demdpi.comnih.gov These properties are highly desirable for applications in Organic Light Emitting Diodes (OLEDs) and other luminescent materials.
The introduction of halogen substituents onto the imidazo[1,5-a]pyridine core has been shown to be an effective strategy for tuning and enhancing its optical properties. Research on a series of halogenated imidazo[1,5-a]pyridines demonstrated that the nature of the halogen can significantly impact the luminescence quantum yield, in some cases tripling its value in solution. researchgate.net This "heavy atom effect" can influence intersystem crossing rates and other photophysical pathways. Therefore, this compound is a promising candidate for the development of highly efficient luminescent materials. Additionally, fluorinated derivatives have been successfully incorporated into polyurethane resins to create low-cost materials for luminescent down-shifting applications. researchgate.net
Table 2: Photophysical Properties of Selected Imidazo[1,5-a]pyridine Derivatives
| Compound Type | Key Optical Feature | Potential Application | Source |
|---|---|---|---|
| Quaternized Imidazo[1,5-a]pyridinium Salts | Blue emission in solution (Φ = 22%) | Luminescent materials | tum.de |
| Trifluoromethylated Derivatives | Tunable quantum yields (up to 58% in matrix), large Stokes shift | Luminescent down-shifting | researchgate.net |
| Halogenated Derivatives | Enhanced luminescence quantum yields | Optoelectronics | researchgate.net |
| Donor-π-Acceptor Systems | Large Stokes shift (~7000 cm⁻¹), positive solvatochromism | White LEDs, pH sensors | rsc.orgrsc.org |
The responsive fluorescence of the imidazo[1,5-a]pyridine scaffold makes it an excellent platform for the design of chemical sensors. In particular, derivatives have been developed as highly effective fluorescent pH probes. acs.org These sensors often operate via an intramolecular charge transfer (ICT) mechanism. rsc.orgrsc.org
In donor-π-acceptor (D-π-A) systems incorporating the imidazo[1,5-a]pyridine moiety as the donor, the emission characteristics are highly sensitive to the surrounding environment. rsc.orgrsc.org Protonation of a nitrogen atom in the heterocyclic ring in acidic conditions alters the electronic structure of the molecule, modifying the ICT process and resulting in a detectable change in the fluorescence color or intensity. rsc.org For example, certain conjugated systems exhibit a shift from greenish-yellow emission at pH > 4 to an orange emissive state at pH < 4. rsc.org This on-off-on fluorescence behavior in response to pH changes allows for the ratiometric sensing of acidity, which is a powerful analytical technique. acs.org The inherent sensitivity of the imidazo[1,5-a]pyridine core to its electronic environment positions this compound as a foundational structure for creating novel and highly sensitive chemical probes.
Interdisciplinary Research with Non-Biological Focus
The inherent electronic properties and substitution pattern of this compound make it a valuable building block in materials science and catalysis. The presence of a bromine atom at the 1-position and a chlorine atom at the 7-position provides two distinct reactive sites for further functionalization, enabling the synthesis of a diverse range of derivatives with tailored properties.
Imidazo[1,5-a]pyridine derivatives are recognized for their luminescent properties and have been investigated for their use in the fabrication of optoelectronic devices. mdpi.com While specific research on this compound in this area is not extensively documented, the core scaffold is known to be a component of blue emissive dyes and has been incorporated into coordination compounds for potential use in Organic Light Emitting Diodes (OLEDs). mdpi.com The bromo and chloro substituents on the imidazo[1,5-a]pyridine ring can be strategically utilized to modify the electronic characteristics of the molecule, thereby fine-tuning its emission spectra and quantum yields.
Furthermore, the ability of the imidazo[1,5-a]pyridine core to act as a ligand for a variety of metal centers opens up possibilities for the creation of novel coordination polymers. mdpi.com These materials can exhibit interesting photophysical properties and may find applications in sensing and light-emitting devices. The specific substitution pattern of this compound could influence the coordination geometry and the electronic communication between metal centers, leading to materials with unique properties.
The utility of halogenated imidazo[1,5-a]pyridines extends to the field of catalysis, where they can serve as precursors to specialized ligands. The bromine atom, in particular, is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.orgnih.gov This allows for the introduction of a wide array of aryl and heteroaryl groups at the 1-position of the imidazo[1,5-a]pyridine ring system.
For instance, phosphine-containing imidazo[1,5-a]pyridine ligands have been synthesized and successfully employed in sterically hindered biaryl and heterobiaryl Suzuki-Miyaura cross-coupling reactions. rsc.org The synthesis of such ligands often involves the initial iodination or bromination of the imidazo[1,5-a]pyridine core, followed by a palladium-catalyzed phosphination reaction. nih.gov By analogy, this compound could be a key intermediate in the synthesis of novel phosphine (B1218219) ligands, where the chloro group can either be retained to influence the electronic properties of the final ligand or be used as a secondary reaction site for further modification.
The table below summarizes the potential applications of this compound in non-biological interdisciplinary research, based on the known reactivity and properties of related compounds.
| Area of Research | Potential Application of this compound | Key Reactive Site(s) |
| Materials Science | Precursor for luminescent materials and OLEDs | Bromo and Chloro groups for tuning electronic properties |
| Building block for coordination polymers | Nitrogen atoms of the imidazo[1,5-a]pyridine ring | |
| Catalysis | Intermediate for the synthesis of phosphine ligands | Bromo group for cross-coupling reactions |
| Precursor for N-heterocyclic carbene (NHC) ligands | Imidazole (B134444) ring for carbene formation |
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The synthesis of imidazo[1,5-a]pyridines has been a subject of intense research, with numerous methods developed over the decades. rsc.org However, the focus is increasingly shifting towards novel and sustainable approaches that offer improved efficiency, atom economy, and environmental compatibility.
Recent advancements in the synthesis of the imidazo[1,5-a]pyridine (B1214698) core that could be adapted for 1-bromo-7-chloroimidazo[1,5-a]pyridine include:
Iodine-Mediated Synthesis: A transition-metal-free approach using molecular iodine has been established for the synthesis of imidazo[1,5-a]pyridine derivatives from 2-pyridyl ketones and alkylamines. This method is operationally simple and has been demonstrated on a gram scale.
Ritter-Type Reactions: Novel methods utilizing bismuth(III) trifluoromethanesulfonate (B1224126) as a catalyst for Ritter-type reactions between pyridinylmethanol and nitrile derivatives offer a promising avenue for the synthesis of imidazo[1,5-a]pyridines with a broad substrate scope.
C-H Functionalization: Direct C-H functionalization of the imidazo[1,5-a]pyridine core represents a highly atom-economical strategy. Metal-free approaches for methylene (B1212753) insertion have been developed to access various substituted derivatives.
A significant challenge in the synthesis of this compound lies in the regioselective introduction of the bromine and chlorine atoms onto the imidazo[1,5-a]pyridine framework. Future research should focus on developing selective halogenation techniques that are both efficient and environmentally benign. The use of N-halosuccinimides or other mild halogenating agents under catalytic conditions could be a fruitful area of investigation.
Exploration of Undiscovered Reactivity Patterns
The reactivity of the this compound nucleus is largely unexplored. The presence of two different halogen atoms at distinct positions on the bicyclic system offers a rich platform for investigating selective chemical transformations.
Key areas for future reactivity studies include:
Cross-Coupling Reactions: The bromine atom at the 1-position and the chlorine atom at the 7-position are expected to exhibit differential reactivity in cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. Investigating the selective functionalization at either position by carefully choosing catalysts and reaction conditions will be crucial for creating a diverse library of derivatives. For instance, palladium-based catalysts with specific phosphine (B1218219) ligands have shown high activity for the Suzuki coupling of chloroarenes. researchgate.net
Electrophilic and Nucleophilic Aromatic Substitution: The electron density distribution in the imidazo[1,5-a]pyridine ring system, influenced by the two halogen substituents, will dictate the regioselectivity of electrophilic and nucleophilic substitution reactions. Understanding these patterns will enable the introduction of a wide range of functional groups.
Radical Reactions: The functionalization of imidazo[1,2-a]pyridines through radical reactions is a growing field. allbiopharm.com Exploring similar transformations for this compound could lead to novel C-C and C-heteroatom bond formations.
A significant challenge will be to control the regioselectivity of these reactions, given the multiple reactive sites on the molecule.
Advanced Computational Modeling for Predictive Design
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for understanding and predicting the properties and reactivity of molecules. For this compound, DFT calculations can provide invaluable insights into:
Electronic Structure and Reactivity: DFT can be used to calculate the electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. This information can help predict the most likely sites for electrophilic and nucleophilic attack, thus guiding the design of synthetic strategies.
Spectroscopic Properties: Computational modeling can aid in the interpretation of experimental spectroscopic data, such as NMR and UV-Vis spectra, by predicting chemical shifts and electronic transitions.
Reaction Mechanisms: DFT calculations can be employed to elucidate the mechanisms of various reactions, including the transition states and activation energies, which is essential for optimizing reaction conditions.
Recent studies on other imidazo[1,5-a]pyridine derivatives have successfully used DFT to analyze their photophysical properties and the role of different substituents. rsc.org Similar computational studies on this compound will be instrumental in designing new molecules with desired electronic and optical properties.
A challenge in this area is the computational cost associated with high-level calculations on larger, more complex derivatives of the target compound.
Expansion into New Areas of Materials Science and Catalysis
The unique electronic properties of the imidazo[1,5-a]pyridine scaffold make it an attractive candidate for applications in materials science and catalysis.
Potential future applications for derivatives of this compound include:
Organic Light-Emitting Diodes (OLEDs): Imidazo[1,5-a]pyridine derivatives have been investigated as fluorophores for use in OLEDs. The introduction of bromo and chloro substituents can be used to tune the emission color and improve the performance of these devices.
Sensors: The imidazo[1,5-a]pyridine core can be functionalized to create fluorescent sensors for various analytes. The halogen atoms on this compound provide convenient handles for attaching receptor units.
Catalysis: Imidazo[1,5-a]pyridines can act as N-heterocyclic carbene (NHC) ligands for transition metal catalysts. The electronic properties of the ligand can be fine-tuned by the substituents on the imidazo[1,5-a]pyridine ring, potentially leading to catalysts with enhanced activity and selectivity.
A key challenge will be to design and synthesize derivatives with the specific photophysical and electronic properties required for these applications.
Overcoming Synthetic and Characterization Hurdles
While the synthesis of the imidazo[1,5-a]pyridine core is well-established, the preparation of specific, multi-substituted derivatives like this compound can present significant challenges.
Synthesis: The development of regioselective and high-yielding synthetic routes remains a primary hurdle. Many existing procedures require harsh reaction conditions or lead to mixtures of isomers that are difficult to separate. Future efforts should focus on milder, more selective methods.
Purification: The purification of halogenated heterocyclic compounds can be challenging due to their similar polarities and potential for decomposition on standard chromatography media. Developing robust purification protocols will be essential for obtaining high-purity materials for further studies and applications.
Characterization: While standard techniques like NMR, mass spectrometry, and X-ray crystallography are used to characterize these compounds, the presence of multiple halogen atoms can sometimes complicate spectral interpretation. Unambiguous characterization of new derivatives will be crucial for establishing structure-property relationships.
Overcoming these hurdles will require a combination of innovative synthetic chemistry, advanced purification techniques, and comprehensive spectroscopic and crystallographic analysis.
Q & A
Basic: What are the standard synthetic protocols for preparing 1-bromo-7-chloroimidazo[1,5-a]pyridine?
Answer:
The synthesis of imidazo[1,5-a]pyridine derivatives typically involves cyclocondensation reactions. For example, a protocol using polyphosphoric acid (PPA) and phosphorous acid at 160°C for 2 hours yielded 76% of a structurally similar compound, 3-phenylimidazo[1,5-a]pyridine (16g) . Bromination steps, as seen in the synthesis of 6-bromo-7-methoxyimidazo[1,5-a]quinoline (19de), involve reacting nitroalkanes with halogenated precursors under controlled conditions (e.g., 72% yield) . For 1-bromo-7-chloro derivatives, bromine in acetic acid under inert atmospheres is a plausible route, as demonstrated for 3-bromo-6-chloroimidazo[1,2-a]pyridine .
Basic: Which spectroscopic methods are critical for characterizing this compound?
Answer:
Key techniques include:
- 1H/13C NMR : To confirm substituent positions and aromaticity. For example, imidazo[1,5-a]pyridine derivatives show distinct proton signals in the aromatic region (δ 7.0–8.5 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and halogen isotope patterns (e.g., bromine’s doublet peaks) .
- IR Spectroscopy : Identifies functional groups like C-Br (500–600 cm⁻¹) and C-Cl (550–750 cm⁻¹) stretches .
Advanced: How can reaction conditions be optimized to improve yields of halogenated imidazo[1,5-a]pyridines?
Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution in bromination .
- Catalyst Use : PPA and phosphorous acid increase cyclization efficiency by acting as Brønsted acids .
- Temperature Control : Reactions at 160°C minimize side products, as seen in the synthesis of 19de (72% yield) .
- Inert Atmosphere : Prevents oxidation of sensitive intermediates during halogenation .
Advanced: How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the reactivity and bioactivity of imidazo[1,5-a]pyridines?
Answer:
- Reactivity : Trifluoromethyl groups increase electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution .
- Bioactivity : These groups enhance lipophilicity, improving membrane permeability. For example, trifluoromethyl-substituted derivatives show higher inhibition of Plasmodium falciparum (IC50 = 0.16 mM) compared to non-fluorinated analogs .
- Thermodynamic Stability : Fluorine’s inductive effect stabilizes the aromatic ring, reducing metabolic degradation .
Methodological: How should researchers address discrepancies in reported yields for similar compounds?
Answer:
- Replicate Conditions : Ensure solvent purity, reagent stoichiometry, and temperature match the original protocol .
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species) that reduce yields .
- Scale Adjustments : Microscale trials (e.g., 5 mg) can optimize conditions before scaling up .
Application: What are the potential medicinal applications of this compound?
Answer:
- Kinase Inhibition : Halogenated imidazo[1,5-a]pyridines act as ATP-competitive inhibitors due to their planar aromatic structure .
- Antimicrobial Activity : Bromine and chlorine substituents enhance interactions with bacterial enzymes (e.g., dihydroorotate dehydrogenase) .
- Cancer Research : Derivatives like pyrazolo[1,5-a]pyrimidines show anti-tumor activity by targeting DNA repair pathways .
Data Analysis: How can computational methods aid in designing novel imidazo[1,5-a]pyridine derivatives?
Answer:
- Docking Studies : Predict binding affinities to targets like COX-2 or HMG-CoA reductase .
- QSAR Modeling : Correlate substituent electronegativity (e.g., Cl, Br) with bioactivity .
- DFT Calculations : Optimize geometries to assess stability and reactivity of intermediates .
Safety: What precautions are necessary when handling halogenated imidazo[1,5-a]pyridines?
Answer:
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile halogenated byproducts .
- Waste Disposal : Segregate halogenated waste for specialized treatment to prevent environmental contamination .
Structural Analysis: How does the position of halogens affect the crystal packing of imidazo[1,5-a]pyridines?
Answer:
- Intermolecular Interactions : Halogens participate in halogen bonding (C–X···N), influencing crystal lattice stability. For example, 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine forms a monoclinic lattice (P21/c) with a β angle of 95.9° .
- Density Functional Theory (DFT) : Predicts packing efficiency based on halogen size (Br > Cl) .
Future Directions: What unexplored research avenues exist for halogenated imidazo[1,5-a]pyridines?
Answer:
- Photodynamic Therapy : Explore light-activated derivatives for targeted cancer treatment .
- Material Science : Develop fluorescent probes using brominated analogs (e.g., 8-bromo-7-methyl derivatives) .
- Polypharmacology : Design multi-target inhibitors by combining halogenation with trifluoromethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
